In-Depth Technical Guide to the Physical Properties and Structure of TPGS-750-M Micelles
In-Depth Technical Guide to the Physical Properties and Structure of TPGS-750-M Micelles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and structural characteristics of TPGS-750-M micelles. The information presented herein is essential for the effective application of this versatile non-ionic surfactant in drug delivery, materials science, and catalysis. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization techniques are provided.
Introduction to TPGS-750-M
TPGS-750-M is a second-generation, designer non-ionic surfactant developed for its superior performance in forming nanomicelles in aqueous solutions. It is an amphiphilic molecule composed of a lipophilic α-tocopherol (Vitamin E) headgroup and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) tail with an average molecular weight of 750 g/mol , connected by a succinic acid linker.[1][2] This structure allows TPGS-750-M to self-assemble into well-defined micelles in aqueous environments, creating hydrophobic cores that can encapsulate poorly water-soluble molecules. These micelles are of significant interest for their ability to enhance the solubility and bioavailability of various compounds, and to serve as nanoreactors for chemical transformations.[3][4]
Core Physical and Structural Properties
The physicochemical characteristics of TPGS-750-M micelles are critical to their function. These properties determine their stability, drug-loading capacity, and interaction with biological systems.
Quantitative Physical Properties
| Property | Value | Method of Determination | Reference |
| Critical Micelle Concentration (CMC) | ~0.02 wt% (for TPGS-1000) | Fluorescence Spectroscopy | [5] |
| Average Micelle Size (Diameter) | 53 - 65 nm | Dynamic Light Scattering (DLS) | [2][6] |
| Polydispersity Index (PDI) | Typically low (<0.3 for TPGS-based systems) | Dynamic Light Scattering (DLS) | [7][8] |
| Zeta Potential | Near-neutral (expected for a non-ionic surfactant) | Electrophoretic Light Scattering | [9][10] |
Micellar Structure and Morphology
Cryo-Transmission Electron Microscopy (Cryo-TEM) has been instrumental in elucidating the unique structure of TPGS-750-M micelles. Unlike simple spherical micelles formed by many common surfactants, TPGS-750-M self-assembles into a more complex hierarchical structure.
Upon dispersion in water, TPGS-750-M forms larger nanoparticles, with an average diameter in the range of 50-65 nm.[2] These larger structures are not single, giant micelles but are rather aggregates of smaller, individual micelles.[11] Cryo-TEM images have revealed the presence of both spherical and rod-like or worm-like nanoparticles within these aqueous solutions.[2][6] This complex morphology is believed to be a key factor in the exceptional performance of TPGS-750-M in various applications, providing a larger hydrophobic volume for encapsulation and a unique microenvironment for chemical reactions.[1]
Experimental Protocols for Characterization
Accurate characterization of TPGS-750-M micelles is crucial for their effective use. The following sections detail the methodologies for determining their key physical properties.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a highly sensitive method for determining the CMC of non-ionic surfactants.[5][12][13][14][15][16]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of TPGS-750-M in deionized water at a concentration well above the expected CMC (e.g., 10 mg/mL).
-
Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) (e.g., 1x10⁻³ M).
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of TPGS-750-M with varying concentrations by serial dilution of the stock solution. The concentration range should span from well below to well above the expected CMC.
-
To each TPGS-750-M solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of the organic solvent should be kept minimal (e.g., <1% of the total volume) to avoid affecting the micellization process.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) in the dark to ensure complete partitioning of the pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks of pyrene, which are typically located around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the intensity ratio I₁/I₃ for each TPGS-750-M concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the TPGS-750-M concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to partition into the hydrophobic micellar cores.[3][5]
-
Determination of Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[7][8][17][18][19][20]
Methodology:
-
Sample Preparation:
-
Prepare an aqueous solution of TPGS-750-M at a concentration above its CMC (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Use a DLS instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm).
-
Set the scattering angle (e.g., 90° or 173° for backscatter detection).
-
Equilibrate the sample to a constant temperature (e.g., 25 °C) within the instrument.
-
-
Measurement:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.
-
The instrument's software will record the correlation function of the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the micelles from the measured diffusion coefficient.
-
The polydispersity index (PDI) is also calculated from the correlation function, providing a measure of the width of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed sample.[7][17]
-
Visualization of Micelle Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique that allows for the visualization of nanoparticles in their native, hydrated state, thus avoiding artifacts associated with conventional TEM sample preparation.[5][9][21][22][23][24][25]
Methodology:
-
Grid Preparation:
-
Use a TEM grid coated with a holey carbon film.
-
The grid is typically glow-discharged immediately before use to render the carbon surface hydrophilic.
-
-
Sample Application and Vitrification:
-
In a controlled environment with high humidity to prevent evaporation, apply a small droplet (3-4 µL) of the TPGS-750-M micellar solution to the prepared TEM grid.
-
Blot the grid with filter paper to create a thin film of the solution spanning the holes of the carbon film.
-
Rapidly plunge-freeze the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the water, trapping the micelles in a non-crystalline, glass-like solid.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature.
-
Insert the holder into the TEM.
-
Image the sample at a low electron dose to minimize radiation damage to the hydrated specimen. Images are typically recorded using a high-sensitivity camera.
-
-
Image Analysis:
-
The resulting images provide direct visualization of the size, shape, and aggregation state of the TPGS-750-M micelles.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.
Conclusion
TPGS-750-M is a highly effective and versatile non-ionic surfactant that forms complex, aggregated nanomicelles in aqueous solutions. Its unique structural and physical properties, including a large hydrophobic core and the formation of both spherical and rod-like nanoparticles, make it an excellent choice for a wide range of applications, particularly in drug delivery and catalysis. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible characterization of TPGS-750-M micelles, enabling researchers and developers to harness their full potential. Further research to precisely determine the CMC, PDI, and Zeta Potential of pure TPGS-750-M micelles will be beneficial for the continued optimization of its applications.
References
- 1. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 2. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 8. What is the Polydispersity Index (PDI) in Dynamic Light Scattering (DLS)? | Malvern Panalytical [malvernpanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of Nanoparticles Derived from Designer Surfactant TPGS-750-M in Water, As Used in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. 162ag A Novel Approach to Determine Critical Micelle Concentration of Surfactant Based on the First Derivative Treatment of Fluorescence Characteristics of Pyrene [skoge.folk.ntnu.no]
- 15. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rivm.nl [rivm.nl]
- 20. bettersizeinstruments.com [bettersizeinstruments.com]
- 21. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 24. researchgate.net [researchgate.net]
- 25. MyScope [myscope.training]
